molecular formula C6H4Cl2Mg B1617548 Chloro(p-chlorophenyl)magnesium CAS No. 51833-36-4

Chloro(p-chlorophenyl)magnesium

Cat. No. B1617548
CAS RN: 51833-36-4
M. Wt: 171.3 g/mol
InChI Key: VNIRGXXIOAQKRW-UHFFFAOYSA-M
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Description

Chloro(p-chlorophenyl)magnesium is a Grignard reagent . It is used in greener solvent, 2-methyltetrahydrofuran (2-MeTHF) . It is also used to synthesize 2,3-Di (o -chlorophenyl)buta-1,3-dienes .


Synthesis Analysis

The synthesis of this compound involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide . The compound 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) has been characterized by FT-IR, ¹H-NMR, ¹³C-NMR, ¹H-¹H NOESY spectroscopy and single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular formula of this compound is C6H4Cl2Mg . Its molecular weight is 171.30 g/mol . The InChIKey of the compound is VNIRGXXIOAQKRW-UHFFFAOYSA-M .


Chemical Reactions Analysis

This compound is involved in the synthesis of ketamine . The reaction involves the oxidation of the synthesized alkene by potassium permanganate to give the corresponding hydroxy ketone intermediate .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 171.30 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The exact mass of the compound is 169.9540472 g/mol .

Scientific Research Applications

Environmental Remediation

Magnesium-based systems, including activated magnesium, have been studied for their effectiveness in the dechlorination of chlorophenols , which are classified as probable human carcinogens. These systems, such as ball-milled magnesium with palladium, have shown rapid and complete dechlorination capabilities, indicating their potential in treating water and soils contaminated with toxic compounds (Garbou, Clausen, & Yestrebsky, 2017).

Biomedical Applications

Magnesium and its alloys have been explored for their biodegradable properties in medical implants, offering an alternative to traditional implant materials with superior biocompatibility and biomechanical compatibility. Research has focused on developing polymeric coatings to control the degradation rate of magnesium alloys in physiological environments, highlighting their potential in orthopedic applications (Li et al., 2018).

Energy Storage

Research on rechargeable magnesium batteries showcases the potential of magnesium as an anode material, offering higher energy density compared to lead-acid and nickel-cadmium systems. Studies have developed prototype systems with magnesium organohaloaluminate salts as electrolytes and MgxMo3S4 cathodes, which allow for reversible intercalation of Mg ions (Aurbach et al., 2000).

Catalysis

Magnesium perchlorate has been identified as an efficient catalyst for the synthesis of alpha-aminophosphonates through a three-component reaction. This illustrates the role of magnesium compounds in facilitating organic synthesis reactions, contributing to the development of novel pharmaceuticals and materials (Bhagat & Chakraborti, 2007).

Photosynthesis and Plant Research

Magnesium plays a central role in chlorophyll and photosynthesis research. Studies have explored the interactions of magnesium with chlorophyll a, providing insights into the molecular basis of photosynthesis and the potential for bio-inspired solar energy conversion technologies (Witte et al., 2016).

Magnesium-based Cements

Investigations into magnesium-based cements have revealed their potential for precast construction and road repair. Despite the cost and corrosion issues limiting their use in reinforced concrete, magnesium-based cements offer environmental benefits and specialized applications in construction (Walling & Provis, 2016).

Safety and Hazards

Chloro(p-chlorophenyl)magnesium is an extremely flammable liquid and vapor . It may form explosive peroxides and reacts violently with water . Repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

magnesium;chlorobenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIRGXXIOAQKRW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304529
Record name Chloro(4-chlorophenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51833-36-4
Record name Chloro(p-chlorophenyl)magnesium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro(4-chlorophenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(p-chlorophenyl)magnesium
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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